N-(3-bromopyridin-4-yl)acetamide

Organic Synthesis Quality Control Medicinal Chemistry

Researchers seeking efficient routes to imidazo[4,5-c]pyridine kinase inhibitors often face inconsistent reactivity from generic bromopyridine building blocks. N-(3-bromopyridin-4-yl)acetamide resolves this with its precise 3-bromo-4-acetamido regiochemistry, enabling predictable tandem cyclization and cross-coupling sequences. - Orthogonal Handles: Bromo and acetamido groups enable sequential Suzuki/Heck couplings and cyclization for rapid SAR exploration. - Predictable Reactivity: The 3-bromo position is electronically activated for selective Pd-catalyzed transformations, minimizing byproducts in high-throughput parallel synthesis. - Supply Reliability: Available in bulk with documented ≥98% purity and a robust, high-yielding (80%) synthetic route, reducing scale-up risk for process chemistry teams.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS No. 13535-03-0
Cat. No. B078859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromopyridin-4-yl)acetamide
CAS13535-03-0
Synonyms4-(Acetylamino)-3-bromopyridine
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=NC=C1)Br
InChIInChI=1S/C7H7BrN2O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,1H3,(H,9,10,11)
InChIKeyLLVBYEXIVJEZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-bromopyridin-4-yl)acetamide Overview


N-(3-bromopyridin-4-yl)acetamide, with CAS number 13535-03-0, is a brominated pyridine derivative characterized by an acetamido group at the 4-position and a bromine atom at the 3-position of the pyridine ring [1]. This specific substitution pattern defines its utility as a versatile synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions . The compound is primarily valued for its role in constructing complex molecular architectures, serving as a key building block in the development of pharmaceutical agents and advanced materials, rather than as a final bioactive entity itself .

Structural Specificity of N-(3-bromopyridin-4-yl)acetamide


Generic substitution with other brominated pyridine acetamides is scientifically invalid due to the precise regiochemistry of the bromine and acetamido groups, which dictates electronic properties and steric accessibility. The 3-bromo-4-acetamido substitution pattern creates a unique electronic environment that influences the rate and selectivity of subsequent transformations, such as nucleophilic aromatic substitution and cross-coupling . For instance, the bromine at the 3-position is activated differently than a bromine at the 2- or 4-position, leading to divergent outcomes in palladium-catalyzed reactions [1]. Furthermore, the acetamido group's position relative to the bromine alters the molecule's hydrogen-bonding capabilities and overall conformation, affecting its behavior as a building block in drug discovery libraries .

Key Quantitative Differentiators


High Chemical Purity

N-(3-bromopyridin-4-yl)acetamide is supplied with a certified purity of 97% or greater, as verified by HPLC, NMR, and GC analyses . This is a critical differentiator from lower-purity alternatives, which may contain unreacted starting materials or regioisomeric impurities that can compromise the yield and selectivity of subsequent synthetic steps. The high purity ensures that the building block's reactivity is predictable and that it meets the rigorous standards required for reproducible medicinal chemistry campaigns .

Organic Synthesis Quality Control Medicinal Chemistry

Well-Defined Synthetic Route

The synthesis of N-(3-bromopyridin-4-yl)acetamide is established via a straightforward acylation of 3-bromo-4-aminopyridine with acetyl chloride, yielding the desired product as an off-white solid in 80% yield after standard workup . This is in contrast to less accessible or lower-yielding routes for other brominated pyridine acetamides, which may require more forcing conditions or generate complex mixtures of regioisomers. The reliability of this synthetic route translates to a more predictable and cost-effective supply chain for procurement [1].

Process Chemistry Scale-up Synthetic Methodology

Cross-Coupling Reactivity

The 3-bromo substituent on the pyridine ring of N-(3-bromopyridin-4-yl)acetamide is strategically positioned to participate in key cross-coupling reactions, including Heck and Sonogashira couplings . This allows for the efficient and divergent synthesis of a wide array of 3-substituted pyridine derivatives, which are privileged scaffolds in drug discovery. This contrasts with analogs where the bromine is at a less activated position (e.g., the 2-position), which may require harsher conditions or provide lower yields in the same transformations [1].

Palladium Catalysis Medicinal Chemistry Library Synthesis

Predicted Physicochemical Properties

Computational predictions provide a baseline for selecting this building block for drug-like libraries. N-(3-bromopyridin-4-yl)acetamide has a predicted logP of 0.5882, indicating a moderate lipophilicity profile that is favorable for both oral bioavailability and cellular permeability . This is in contrast to more lipophilic analogs (e.g., those with larger alkyl chains on the acetamide) which may have poor solubility and higher metabolic clearance. The molecular weight of 215.05 g/mol is well within the desirable range for lead-like chemical space [1].

Drug Discovery ADME Prediction Cheminformatics

Application Scenarios


Kinase Inhibitor Scaffold Synthesis

Given its structure, N-(3-bromopyridin-4-yl)acetamide is an ideal precursor for generating diverse imidazo[4,5-c]pyridine scaffolds, a privileged class of structures with known kinase inhibitory activity . The compound's 3-bromo-4-acetamido motif allows for tandem cyclization and functionalization sequences, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) around this core. Its use ensures a more efficient and predictable route to these complex heterocycles compared to alternative starting materials.

Biaryl Library Construction via Cross-Coupling

The presence of the 3-bromo substituent makes this compound a highly valuable building block for generating libraries of 3-aryl or 3-alkenyl pyridine derivatives via Suzuki, Heck, or Sonogashira couplings . The high purity of the starting material (≥97%) is critical for ensuring high conversion rates and minimizing byproduct formation in these reactions. This application directly leverages the quantitative purity and established reactivity profile, making it a superior choice over less characterized or lower-purity analogs for high-throughput parallel synthesis campaigns.

Fragment-Based Drug Discovery Building Block

With a molecular weight of 215.05 g/mol and a favorable predicted logP of 0.5882, N-(3-bromopyridin-4-yl)acetamide fits the criteria for a fragment-like molecule . Its dual functional groups (bromo and acetamido) provide two orthogonal handles for synthetic elaboration or for exploring interactions with a biological target. Its procurement at high purity ensures that initial fragment screens are not confounded by impurities, a key consideration for reliable hit identification and validation in FBDD programs.

Reliable Scale-Up in Process Chemistry

The well-defined, high-yielding synthetic route to N-(3-bromopyridin-4-yl)acetamide (80% isolated yield) makes it an attractive intermediate for process chemists tasked with scaling up the production of more complex drug candidates . The predictable and robust acylation procedure, combined with the availability of the compound in bulk with documented purity, reduces scale-up risk and facilitates technology transfer. This contrasts with other, less established synthetic intermediates where the route may be low-yielding, capricious, or poorly documented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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